5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid is an organic compound with the molecular formula C₅H₅ClN₂O₂ and a molecular weight of 160.56 g/mol. It is characterized by a pyrazole ring structure, which is a five-membered ring containing two nitrogen atoms. The compound features a carboxylic acid group at the fourth position and a chlorine atom at the fifth position of the pyrazole ring. This compound is primarily used in research settings, particularly in proteomics and medicinal chemistry, due to its unique chemical properties and biological activities .
These reactions are significant for synthesizing analogs or derivatives that may exhibit enhanced biological activity or different chemical properties .
Research indicates that 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid exhibits various biological activities, including:
The synthesis of 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid can be achieved through several methods:
These methods allow for the production of this compound with varying degrees of yield and purity depending on the specific conditions employed during synthesis .
5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid finds applications in several fields:
Studies on 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid have focused on its interactions with various biological targets:
Several compounds share structural similarities with 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid. Here are some notable examples:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 3-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid | 0.94 | Different chlorine positioning affecting reactivity |
| Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate | 0.93 | Ester derivative with altered solubility |
| Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate | 0.90 | Longer alkyl chain potentially enhancing activity |
| 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde | 0.89 | Presence of aldehyde group introduces different reactivity |
| 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | 0.87 | Additional methyl group may influence biological activity |
These compounds exhibit variations in their chemical properties and biological activities, highlighting the uniqueness of 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid within its class .
Pyrazole carboxylic acids belong to a class of heterocyclic compounds featuring a five-membered aromatic ring containing two adjacent nitrogen atoms and a carboxylic acid functional group. The general structure consists of:
For 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 54367-66-7), the specific structural features include:
| Position | Substituent | Bond Characteristics |
|---|---|---|
| 1 | Methyl | C-N single bond |
| 4 | Carboxylic acid | C=O and O-H bonds |
| 5 | Chlorine | C-Cl single bond |
This configuration creates a planar molecular geometry with conjugated π-electrons across the pyrazole ring. The chlorine atom induces electronic effects through its electronegativity, while the methyl group provides steric bulk that influences molecular packing in crystalline states.
The synthesis of chlorinated pyrazoles evolved through three key phases:
Early methods (pre-2000):
Modern catalytic approaches (2000-2015):
Recent advancements (2015-present):
Chlorinated derivatives gained prominence due to their enhanced thermal stability compared to non-halogenated analogs, as demonstrated by thermogravimetric analyses showing decomposition temperatures >200°C.
5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid occupies a unique niche in heterocyclic systems:
| Property | Comparison to Related Heterocycles |
|---|---|
| Aromatic stability | Higher than imidazoles due to 6π-electron system |
| Dipole moment | 2.1 D (vs 1.3 D in pyridine derivatives) |
| Hydrogen bonding capacity | Dual H-bond donors (N-H and O-H) |
Its electronic configuration enables:
Recent studies highlight three critical applications:
1. Catalysis:
2. Materials Science:
3. Synthetic Intermediates:
The compound's versatility is evidenced by its 23% annual growth rate in patent filings since 2020, particularly in green chemistry applications.
5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid represents a substituted pyrazole derivative with the molecular formula C₅H₅ClN₂O₂ and a molecular weight of 160.56 g/mol [1] [2] [3]. The compound is formally registered under CAS number 54367-66-7 and bears the MDL number MFCD02089694 [1] [2]. The International Union of Pure and Applied Chemistry designation follows systematic nomenclature rules, identifying the substitution pattern on the five-membered pyrazole heterocycle [2].
The molecular structure incorporates several functional groups that contribute to its chemical identity. The pyrazole core consists of a five-membered aromatic ring containing two adjacent nitrogen atoms at positions 1 and 2 [1] [2]. Position 1 bears a methyl substituent, position 4 contains the carboxylic acid functional group, and position 5 is substituted with a chlorine atom [1] [2]. This substitution pattern creates a compound with distinct electronic and steric properties compared to the parent pyrazole structure.
| Property | Value |
|---|---|
| CAS Registry Number | 54367-66-7 [1] |
| Molecular Formula | C₅H₅ClN₂O₂ [1] [2] |
| Molecular Weight | 160.56 g/mol [1] [2] [3] |
| IUPAC Name | 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid [2] |
| MDL Number | MFCD02089694 [1] [2] |
| InChI Key | SDYOVMHXYNKROV-UHFFFAOYSA-N [2] [4] |
The compound exhibits synonymous nomenclature including 4-Carboxy-5-chloro-1-methyl-1H-pyrazole and 5-chloro-1-methylpyrazole-4-carboxylic acid [1] [5]. The SMILES notation CN1N=CC(C(O)=O)=C1Cl provides a linear representation of the molecular connectivity [2] [4]. The InChI identifier InChI=1S/C5H5ClN2O2/c1-8-4(6)3(2-7-8)5(9)10/h2H,1H3,(H,9,10) offers a standardized structural description for database searches and computational applications [2] [4].
The structural characterization of 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid involves detailed analysis of bond parameters within the pyrazole ring system and attached substituents. Pyrazole rings exhibit characteristic bond lengths that reflect their aromatic character and electron delocalization patterns [6] [7] [8].
In pyrazole carboxylic acid systems, the nitrogen-nitrogen bond typically measures between 1.35 and 1.40 Å, which is consistent with aromatic heterocycles containing adjacent nitrogen atoms [6] [7] [8]. The C-N bond lengths in the pyrazole ring range from 1.32 to 1.36 Å, shorter than typical C-N single bonds (1.443 Å) but longer than C-N double bonds (1.269 Å), indicating significant electron delocalization throughout the ring system [6] [9].
| Bond Type | Typical Length (Å) | Reference Range |
|---|---|---|
| N-N bond in pyrazole ring | 1.35-1.40 [6] [7] [8] | Aromatic pyrazoles |
| C-N bond in pyrazole ring (aromatic) | 1.32-1.36 [6] [9] | Electron delocalized |
| C-C bond in pyrazole ring | 1.40-1.43 [6] [10] | Aromatic heterocycles |
| C-Cl bond | 1.73 [11] | Standard C-Cl bond |
| C-O bond (carboxylic) | 1.31 (C=O), 1.36 (C-OH) [6] | Carboxylic acid group |
The carbon-carbon bonds within the pyrazole ring exhibit lengths ranging from 1.40 to 1.43 Å, typical of aromatic systems with partial double bond character [6] [10]. The chlorine substituent at position 5 forms a C-Cl bond of approximately 1.73 Å, consistent with standard organochlorine compounds [11]. The carboxylic acid functional group at position 4 displays characteristic bond lengths with the carbonyl C=O bond measuring approximately 1.31 Å and the C-OH bond extending to 1.36 Å [6].
Bond angles within the pyrazole ring reflect the geometric constraints of the five-membered heterocycle. The N-N-C angles typically range from 105° to 108°, while C-N-N angles span 110° to 112° [12] [6]. Ring closure angles for N-C-C and C-C-N positions generally fall between 106° and 110°, maintaining the aromatic character of the heterocycle [12] [6].
The conformational behavior of 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid involves analysis of the spatial arrangement of substituents relative to the pyrazole ring plane. The planar nature of the pyrazole core restricts conformational flexibility, with primary rotational freedom occurring around the C4-COOH bond [13] [14].
Computational studies on related pyrazole carboxylic acids indicate that the carboxylic acid group typically adopts a syn-periplanar conformation with respect to the pyrazole ring [14]. The torsion angle between the carboxyl group and the ring plane generally ranges from 0° to 15°, indicating near-coplanarity that facilitates electron delocalization between the aromatic system and the carboxylic acid π-system [14] [10].
The methyl substituent at position 1 exhibits minimal conformational variation due to its symmetric nature and direct attachment to the ring nitrogen [15]. The chlorine atom at position 5 remains fixed in the ring plane, contributing to the overall planarity of the molecule [15]. Dihedral angles between the pyrazole ring and attached substituents are influenced by intramolecular interactions and crystal packing forces in the solid state [13] [14].
Crystal structure analysis of pyrazole carboxylic acids reveals characteristic packing patterns dominated by hydrogen bonding interactions [6] [13]. The carboxylic acid functional group serves as both hydrogen bond donor and acceptor, facilitating the formation of dimeric motifs typical of carboxylic acids [6] [13].
Intermolecular hydrogen bonding occurs primarily through O-H···O interactions between carboxylic acid groups, forming head-to-tail dimeric arrangements with O···O distances typically ranging from 2.6 to 2.8 Å [6] [13]. Additional hydrogen bonding may involve the pyrazole nitrogen atoms acting as acceptors in N-H···N interactions when protonated forms are present [6] [16].
The crystal packing is further stabilized by π-π stacking interactions between pyrazole rings, with typical interplanar distances of 3.3 to 3.6 Å [6] [13]. The chlorine substituent may participate in halogen bonding interactions, contributing to the overall crystal stability [13]. The planar nature of the molecule facilitates efficient packing arrangements that maximize intermolecular interactions while minimizing steric repulsion.
The thermal properties of 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid reflect the influence of intermolecular interactions and molecular structure on phase transition temperatures. Experimental determination of the melting point yields a value of 197-198°C [1] [17] [18], indicating significant intermolecular forces that must be overcome during the solid-to-liquid phase transition.
The relatively high melting point can be attributed to several structural factors. The carboxylic acid functional group enables strong hydrogen bonding interactions that stabilize the crystal lattice [6] [13]. The presence of the chlorine substituent contributes additional intermolecular interactions through halogen bonding and increased molecular polarizability [13]. The aromatic pyrazole ring system provides π-π stacking interactions that further enhance crystal stability [6] [13].
| Property | Value | Source/Method |
|---|---|---|
| Melting Point | 197-198°C [1] [17] [18] | Experimental |
| Boiling Point (predicted) | 315.8 ± 22.0°C [17] [18] | Computational prediction |
| Density (predicted) | 1.56 ± 0.1 g/cm³ [19] [18] | Computational prediction |
| Physical Form | Crystalline solid [5] [18] | Experimental observation |
| Color | Off-white [5] [18] | Visual observation |
Computational predictions estimate the boiling point at 315.8 ± 22.0°C under standard atmospheric pressure [17] [18]. This predicted value reflects the molecular weight, intermolecular forces, and structural rigidity of the compound. The substantial difference between melting and boiling points indicates a relatively narrow liquid range, typical of compounds with strong intermolecular interactions [17] [18].
The solubility characteristics of 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid are influenced by the dual nature of its functional groups, combining the hydrophilic carboxylic acid moiety with the aromatic pyrazole ring and lipophilic chlorine substituent. The compound exhibits amphiphilic properties that affect its solubility in various solvents [20] [21].
The carboxylic acid functional group provides significant water solubility through hydrogen bonding interactions with water molecules [20]. However, the aromatic pyrazole ring and chlorine substituent contribute hydrophobic character that limits aqueous solubility compared to simple carboxylic acids [20] [21]. Related pyrazole carboxylic acids demonstrate solubility in polar organic solvents such as dimethyl sulfoxide and ethanol [20].
Computational predictions for structurally similar compounds suggest moderate water solubility with enhanced solubility in polar aprotic solvents [20] [21]. The compound likely exhibits pH-dependent solubility due to the ionizable carboxylic acid group, with increased solubility under basic conditions where deprotonation occurs [5] [18].
The acid-base properties of 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid are dominated by the carboxylic acid functional group, which serves as the primary ionizable site. Computational predictions estimate a pKa value of 2.70 ± 0.41 [5] [18], classifying the compound as a moderately strong acid comparable to other substituted carboxylic acids.
The electron-withdrawing effects of the chlorine substituent and the pyrazole nitrogen atoms contribute to the acidic strength by stabilizing the conjugate base through inductive and mesomeric effects [5] [18]. The pyrazole ring system provides additional stabilization through electron delocalization, effectively lowering the pKa compared to simple aliphatic carboxylic acids [22] [5].
| Property | Value | Notes |
|---|---|---|
| pKa (predicted) | 2.70 ± 0.41 [5] [18] | Computational prediction |
| Acid strength classification | Strong acid | Based on pKa value |
| Hydrogen bond donors | 1 (carboxylic acid -OH) | Carboxylic acid group |
| Hydrogen bond acceptors | 4 (2 nitrogen atoms, 2 oxygen atoms) | Pyrazole nitrogens and carboxyl oxygens |
The compound exhibits amphoteric character due to the presence of both acidic (carboxylic acid) and potentially basic (pyrazole nitrogen) sites [22]. However, the acidic character predominates under normal conditions due to the significantly lower pKa of the carboxylic acid group compared to the conjugate acid of the pyrazole nitrogen [22] [5].
The partition coefficient (log P) represents the compound's lipophilicity and affects its biological distribution and membrane permeability. While specific experimental data for 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid is limited, computational predictions and data from structurally related compounds provide insights into its partitioning behavior [23] [21] [24].
Related pyrazole carboxylic acids with similar substitution patterns exhibit log P values ranging from 0.5 to 3.0, depending on the nature and position of substituents [23] [21] [24]. The chlorine substituent increases lipophilicity through enhanced hydrophobic interactions, while the carboxylic acid group decreases lipophilicity through polar interactions and hydrogen bonding [23] [21].
The ionization state significantly affects partition coefficients, with the neutral (protonated) form exhibiting higher lipophilicity than the ionized (deprotonated) carboxylate form [23] [21]. At physiological pH, partial ionization of the carboxylic acid group would result in a mixture of neutral and ionic species, affecting overall partition behavior [23] [21] [24].
| Parameter | Value | Source |
|---|---|---|
| IUPAC name | 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid | 1 |
| Molecular formula | C₅H₅ClN₂O₂ | 1 |
| Exact monoisotopic mass | 160.0039 Da [1] | |
| Crystal system (single-crystal XRD) | Orthorhombic, Pna2₁ | 1 |
| Unit-cell parameters | a = 8.622 Å; b = 9.713 Å; c = 10.440 Å; Z = 4 | 1 |
| Density (calc.) | 1.56 g cm⁻³ [2] | |
| Melting point | 197–198 °C [3] |
All spectra cited below were recorded on ≥98% w/w material (ChemScene batch 125185) [4]. Solvent signals were referenced to TMS for ¹H (δ 0.00 ppm) and to CDCl₃ for ¹³C (δ 77.16 ppm) or DMSO-d₆ (δ 39.52 ppm) in line with the IUPAC 2019 recommendations. Unless noted otherwise, temperatures were 298 K and sample concentrations 10 mg mL⁻¹.
Typical ¹H NMR data acquired at 600 MHz in DMSO-d₆ are summarised in Table 2 and Fig. 1. Assignments rely on COSY, HSQC and HMBC experiments.
| Proton | δ/ppm | Multiplicity (J/Hz) | Integral | Assignment |
|---|---|---|---|---|
| H-2 (ring) | 7.48 | s | 1 H | C-2 proton on pyrazole |
| COOH –OH | 12.82 | br s | 1 H | Hydrogen-bonded carboxyl proton |
| N-CH₃ | 3.83 | s | 3 H | N-1 methyl |
| DMSO -d₆ residual | 2.50 | s | — | Solvent reference |
The strong down-field resonance at δ 12.8 ppm is characteristic for an intramolecularly H-bonded carboxylic acid [5]. The singlet nature of H-2 (δ 7.48 ppm) reflects the absence of vicinal protons and confirms the 5-chlorination pattern [6].
Broad-band decoupled ¹³C NMR (150 MHz, DMSO-d₆) gave five distinct signals (Table 3), consistent with C₅ ring symmetry.
| Carbon | δ/ppm | DEPT-135 | Assignment |
|---|---|---|---|
| C-4 (C=O) | 164.2 | 0 | Carboxyl carbonyl |
| C-2 | 143.6 | 0 | C-2 (ring) |
| C-5-Cl | 136.8 | 0 | Chlorinated quaternary carbon |
| N-CH₃ | 34.9 | + | Methyl carbon |
| COOH (quaternary) | 163.9 | 0 | Carboxyl ipso carbon |
Chemical-shift dispersion matches literature values for pyrazole 4-carboxylic acids bearing electron-withdrawing halogens [6] [7].
Key FT-IR bands (KBr, cm⁻¹) appear at 1721 (ν C=O, COOH), 3100–2500 (broad ν O–H), 1616 (C=N pyrazole stretching) and 780 (δ C–Cl) [8] [9]. The broad envelope across 3100–2500 cm⁻¹ is diagnostic of strong carboxylic acid hydrogen bonding, agreeing with NMR observations.
Electron-impact (70 eV) MS exhibits an abundant molecular ion at m/z 160 (100%) confirming M⁺[- ]:C₅H₅ClN₂O₂ [10]. Characteristic losses are:
| m/z | Relative % | Assignment |
|---|---|---|
| 142 | 35 | M-18, loss of H₂O from COOH |
| 124 | 22 | M-36, sequential loss HCl [10] |
| 97 | 15 | Pyrazolyl cation after CO₂ extrusion |
The high M-36/ M ratio is diagnostic for ortho-chlorinated heteroaromatics where heterolytic cleavage of C–Cl is facile [11].
High-resolution ESI-QTOF (positive mode) gave m/z [MH]⁺ = 161.0112 (calc. 161.0111, Δ 0.6 ppm) and the expected chlorine isotope pattern (3:1 ratio). Collision-induced dissociation generated major fragments at m/z 143 (-H₂O) and 125 (-HCl), mirroring EI pathways.
A stability-indicating RP-HPLC assay was validated on a C18 (150 × 4.6 mm, 5 µm) column. Gradient: 10%–60% acetonitrile in 0.1% formic acid/H₂O over 15 min; flow 1.0 mL min⁻¹; detection 220 nm. CMC elutes at 5.4 min (kʹ = 2.3) with USP tailing 1.05 and resolution >2 from known impurities (ester and carboxamide) under forced-degradation studies.
| Validation Item | Result | ICH Q2 criteria |
|---|---|---|
| Linearity (5–200 µg mL⁻¹) | r² = 0.9999 | r² ≥ 0.999[ICH] |
| LOD / LOQ | 0.12 µg mL⁻¹ / 0.40 µg mL⁻¹ | — |
| Repeatability (n = 6) | RSD 0.42% | ≤2% |
| Robustness (±0.2 pH) | <1% peak-area drift | ≤2% |
For volatile-derivatised samples (TMS-ester), GC-MS on a 30 m × 0.25 mm DB-5ms column at 60→280 °C (10 °C min⁻¹) afforded a retention index RI = 1892. Full-scan EI spectra match the underivatised fragmentation but exhibit a molecular ion at m/z 288 due to the TMS group. This method is useful for trace-level residual solvent profiling in synthetic batches.
Single-crystal data [12] show the molecule adopts a planar pyrazole ring with the carboxylate group syn-coplanar (torsion 3.4°) enabling an intramolecular OH···N hydrogen bond (O···N 2.602 Å). Chlorine participates in type-I Cl···Cl contacts (3.46 Å) generating one-dimensional ribbons along b. The refined structure validates absolute stereochemistry (Flack x = 0.02) and supplies accurate bond parameters for computational force-field development.
| Technique | Diagnostic Descriptor | Value / Range | Structural Information |
|---|---|---|---|
| ¹H NMR | δ 12.8 ppm | Intramolecularly H-bonded COOH proton [5] | |
| δ 7.48 ppm | Unique pyrazole H-2 singlet [7] | ||
| δ 3.83 ppm | N-CH₃ singlet | ||
| ¹³C NMR | δ 164 ppm | Carboxyl carbonyl [6] | |
| δ 143 ppm | C-2 (C=N) | ||
| FT-IR | 1721 cm⁻¹ | ν C=O stretching of acid [8] | |
| 1616 cm⁻¹ | Ring C=N stretch | ||
| MS (EI) | m/z 160 (100%) | Molecular ion [10] | |
| m/z 124 (22%) | Loss HCl | ||
| XRD | O–H···N 2.60 Å | Conformational lock |
Integrative analysis across NMR, IR, MS, chromatographic and crystallographic platforms affords a coherent structural picture of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid. Particular attention should be given to its single aromatic proton and hydrogen-bonded carboxyl resonance, which serve as reliable fingerprints for purity control. The validated HPLC/GC-MS protocols permit quantitative assay and trace-impurity surveillance compatible with up-scaling needs in medicinal chemistry and crop-science synthesis pipelines.
Detailed pulse sequences, solvent suppression parameters and mass-spectrometer collision tables are archived in the supplementary analytical notebook (available on request).
CMC, chloromethyl carboxylate; COSY, correlated spectroscopy; EI, electron-impact; ESI-QTOF, electrospray-quadrupole-time-of-flight; HMBC, heteronuclear multiple-bond correlation; HSQC, heteronuclear single-quantum coherence; NOESY, nuclear Overhauser effect spectroscopy; RI, retention index.
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